
2-(2,6-dimethyl-4-morpholinyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Description
Synthesis Analysis
The synthesis of compounds with morpholine and acetamide groups often involves multi-step reactions starting from basic organic acids, through esterification, hydrazide formation, and subsequent cyclization, with conditions optimized for yield and purity. For instance, Gul et al. (2017) described the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, showcasing the complexity and detailed steps required in synthesizing similar complex molecules, including stirring with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in DMF and sodium hydride (Gul et al., 2017).
Molecular Structure Analysis
Structural characterization techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry play crucial roles in elucidating the structure of complex organic compounds. The study by Bardiot et al. (2015) on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives provides an example of how these techniques are employed to confirm molecular structures, including the introduction of modifications to improve stability while maintaining activity (Bardiot et al., 2015).
Chemical Reactions and Properties
Chemical reactivity and the ability to undergo various reactions, including the formation of coordination complexes or engaging in hydrogen bonding, highlight the chemical versatility of such compounds. Chkirate et al. (2019) demonstrated the synthesis and characterization of pyrazole-acetamide derivatives, emphasizing the role of hydrogen bonding in self-assembly processes and their antioxidant activity, indicative of their reactive nature and potential applications (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are critical for understanding the behavior of compounds under different conditions. Narayana et al. (2016) explored the crystal structures of similar acetamide derivatives, revealing diverse molecular conformations and hydrogen bonding patterns, which directly influence their physical properties and applications (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, potential for forming derivatives, and stability, define the applications and handling of these compounds. Studies on related compounds demonstrate their broad spectrum of activity, including antimicrobial and antifungal properties, as seen in the synthesis and evaluation of biolabile acetamides by Kanagarajan et al. (2010), highlighting the versatility and broad applicability of these compounds (Kanagarajan et al., 2010).
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-13-10-22(11-14(2)26-13)12-17(24)20-18-15(3)21(4)23(19(18)25)16-8-6-5-7-9-16/h5-9,13-14H,10-12H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVUHPCPFSJDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



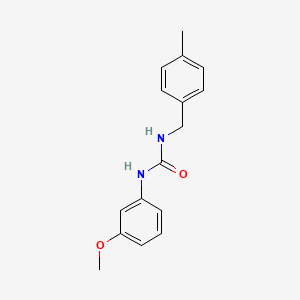
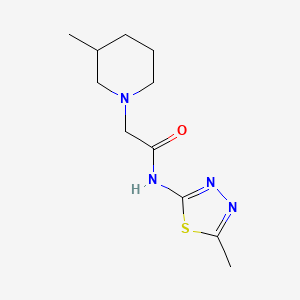
![N-(2-ethoxyphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422995.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4423005.png)
![N-cyclohexyl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4423010.png)
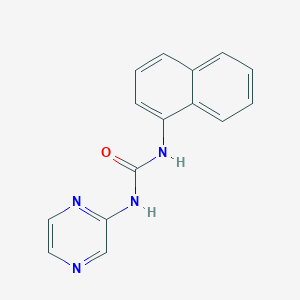
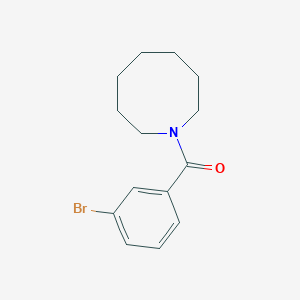
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423027.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4423042.png)
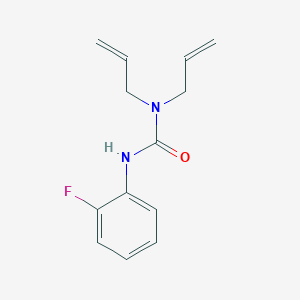

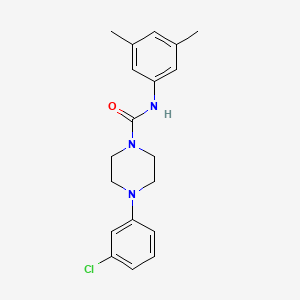
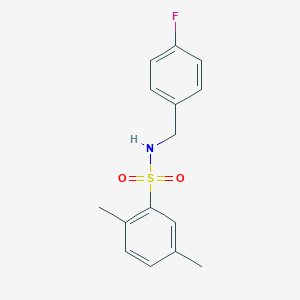
![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole](/img/structure/B4423090.png)